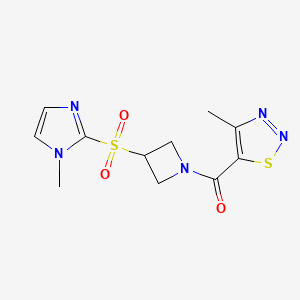

(4-methyl-1,2,3-thiadiazol-5-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-(4-methylthiadiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O3S2/c1-7-9(20-14-13-7)10(17)16-5-8(6-16)21(18,19)11-12-3-4-15(11)2/h3-4,8H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQISRHEAGBCCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-methyl-1,2,3-thiadiazol-5-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone represents a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the presence of a thiadiazole ring, an imidazole moiety, and an azetidinone structure. These components are known for their diverse biological activities:

- Thiadiazole : Exhibits antimicrobial and anticancer properties.

- Imidazole : Commonly associated with antifungal and antibacterial effects.

- Azetidinone : Known for its role in drug development due to its structural versatility.

Antibacterial Activity

Recent studies have demonstrated that derivatives of thiadiazole and imidazole possess significant antibacterial properties. For instance, a study focusing on related compounds showed effective inhibition against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The antibacterial efficacy was evaluated using various concentrations compared to standard antibiotics like cefixime.

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 32 µg/mL |

| Compound B | E. coli | 16 µg/mL |

| Compound C | Klebsiella pneumoniae | 8 µg/mL |

Anticancer Activity

The anticancer potential of the compound has also been explored through various in vitro studies. Notably, derivatives containing the thiadiazole structure have shown promising cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of related thiadiazole compounds:

- The IC50 values for MCF-7 cells were determined to be as low as 0.28 µg/mL, indicating potent activity.

- The compounds were found to down-regulate key proteins involved in tumor progression, such as MMP2 and VEGFA .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications to the thiadiazole and imidazole rings can significantly affect their potency. For instance:

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that may include coupling reactions between thiadiazole derivatives and azetidine sulfonamides. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have been shown to possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the thiadiazole ring enhances lipophilicity, which facilitates cell membrane penetration and contributes to antimicrobial efficacy .

Anticancer Potential

The compound's potential as an anticancer agent is supported by studies demonstrating its ability to inhibit tumor cell growth. The mechanism often involves targeting specific enzymes critical for DNA synthesis or cell proliferation. For example, compounds containing thiadiazole structures have been reported to inhibit thymidylate synthase, an enzyme crucial for DNA replication, leading to reduced cancer cell viability .

In vitro studies have shown that related compounds can induce apoptosis in various cancer cell lines, suggesting that this compound may also exert similar effects .

Case Studies

Several studies have documented the synthesis and biological evaluation of thiadiazole derivatives:

- Antimicrobial Evaluation : A study reported that derivatives with thiadiazole rings showed promising activity against Bacillus cereus and other pathogens through disc diffusion methods. The compounds were tested against multiple strains, demonstrating a broad spectrum of antimicrobial activity .

- Cytotoxicity Assays : In a comparative analysis of cytotoxicity against different cancer cell lines (e.g., MCF7 and HCT116), certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer properties .

Comparison with Similar Compounds

Key Structural Differences

The following table highlights structural variations between the target compound and similar molecules:

Physicochemical Properties

- Solubility : The sulfonyl group in the target compound may improve aqueous solubility compared to phenyl-substituted analogs (CAS 62366-50-1) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-methyl-1,2,3-thiadiazol-5-yl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone, and how can purity be verified?

- Methodology :

- Step 1 : Use a multi-step approach involving thiadiazole ring formation via cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄ or POCl₃) .

- Step 2 : Sulfonylation of the azetidine ring using 1-methyl-1H-imidazole-2-sulfonyl chloride in a polar aprotic solvent (e.g., DMF) with a base (e.g., triethylamine) .

- Step 3 : Coupling of the thiadiazole and sulfonylated azetidine via a ketone linker using carbodiimide-based coupling agents (e.g., DCC or EDC) .

- Purity Verification : Confirm via HPLC (C18 column, acetonitrile/water gradient), elemental analysis (≤0.4% deviation for C, H, N), and NMR (absence of extraneous peaks) .

Q. How can molecular docking studies be designed to evaluate the interaction of this compound with biological targets?

- Methodology :

- Step 1 : Use AutoDock Vina or Schrödinger Suite for docking. Prepare the compound’s 3D structure with Gaussian 09 (B3LYP/6-31G* optimization) .

- Step 2 : Select target proteins (e.g., bacterial enzymes like DNA gyrase or fungal cytochrome P450) based on structural homology to related compounds .

- Step 3 : Analyze binding poses for hydrogen bonds (e.g., between the sulfonyl group and Arg residues) and hydrophobic interactions (e.g., thiadiazole with active-site pockets). Compare docking scores (ΔG) to known inhibitors .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

- Methodology :

- Step 1 : Re-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts. Use DFT calculations (e.g., B3LYP/6-311++G**) to simulate NMR spectra .

- Step 2 : Check for tautomerism in the imidazole ring (e.g., 1-methyl vs. 3-methyl tautomers) using variable-temperature NMR .

- Step 3 : Validate via X-ray crystallography (e.g., single-crystal diffraction at 100 K) to resolve ambiguities in substituent positioning .

Q. What strategies optimize the synthetic yield of the azetidine-sulfonyl intermediate, and how do solvent choices impact reaction kinetics?

- Methodology :

- Step 1 : Screen solvents (DMF, THF, acetonitrile) for sulfonylation efficiency. DMF increases nucleophilicity of the azetidine nitrogen but may promote side reactions .

- Step 2 : Use a Dean-Stark trap for azeotropic removal of HCl in non-polar solvents (e.g., toluene) to shift equilibrium toward product .

- Step 3 : Monitor reaction progress via in-situ IR spectroscopy (disappearance of S=O stretch at 1370 cm⁻¹ in the sulfonyl chloride) .

Q. How can structure-activity relationship (SAR) studies be structured to identify critical functional groups for antimicrobial activity?

- Methodology :

- Step 1 : Synthesize analogs with modifications (e.g., replacing thiadiazole with triazole or varying substituents on the imidazole) .

- Step 2 : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC assays). Include fungal strains (e.g., C. albicans) .

- Step 3 : Correlate activity with electronic properties (Hammett σ values) and steric parameters (Taft Es) using QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.